molecular formula C19H22N2O6S B2648277 2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896311-56-1

2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2648277
CAS RN: 896311-56-1
M. Wt: 406.45
InChI Key: WJRMUGLTXLVUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. It is a sulfonamide derivative that has been studied for its potential use in treating various diseases and conditions.

Scientific Research Applications

Photodynamic Therapy Applications

Studies have explored the synthesis and characterization of zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit remarkable properties such as high singlet oxygen quantum yield, good fluorescence, and appropriate photodegradation quantum yield. These features make them potent Type II photosensitizers for the treatment of cancer in photodynamic therapy. Such applications highlight the relevance of benzenesulfonamide derivatives in developing therapeutic agents that leverage light-induced reactions to target cancer cells with high specificity and minimal side effects Pişkin, Canpolat, & Öztürk, 2020.

Antimicrobial and Antituberculosis Activity

Research into thiourea derivatives bearing the benzenesulfonamide moiety has shown significant antimycobacterial activity. These compounds, inspired by second-line antituberculosis pro-drugs, demonstrate the ability to inhibit Mycobacterium tuberculosis effectively. Such studies indicate the potential of benzenesulfonamide derivatives as a basis for developing new antimicrobial agents, particularly against tuberculosis, which remains a major global health challenge Ghorab et al., 2017.

Enzyme Inhibition for Therapeutic Applications

The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides have been investigated for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. Compounds with significant in vitro inhibitory activity suggest the therapeutic potential of benzenesulfonamide derivatives in modulating tryptophan metabolism, which could be beneficial in treating neurological disorders Röver et al., 1997.

Catalysis and Polymerization

Benzenesulfonamide derivatives have been utilized in catalysis, demonstrating their versatility in chemical reactions. For instance, palladium aryl sulfonate phosphine catalysts derived from benzenesulfonic acid have shown efficacy in the copolymerization of acrylates with ethene. Such applications underscore the utility of benzenesulfonamide derivatives in polymer science, facilitating the synthesis of novel polymeric materials with specific properties and applications Skupov et al., 2007.

properties

IUPAC Name

2,5-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-15-6-4-14(5-7-15)21-12-13(10-19(21)22)20-28(23,24)18-11-16(26-2)8-9-17(18)27-3/h4-9,11,13,20H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRMUGLTXLVUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

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